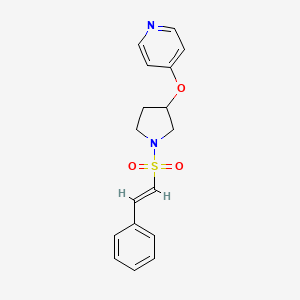

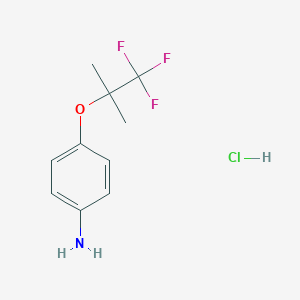

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyaniline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “4-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyaniline;hydrochloride” is not well-documented in the literature. More research is needed to understand the optimal conditions for its synthesis .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “this compound”. More research is needed to understand its reactivity and the types of reactions it can undergo .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. More research is needed to determine properties such as melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships in Nonsteroidal Antiandrogens

The trifluoromethyl group, as in the case of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyaniline hydrochloride, plays a crucial role in the medicinal chemistry domain, specifically in the development of nonsteroidal antiandrogens. Research led by Tucker, Crook, and Chesterson (1988) in the "Journal of Medicinal Chemistry" investigated the synthesis and structure-activity relationships of various derivatives, highlighting the importance of the trifluoromethyl group in enhancing the activity of these compounds. The study demonstrates the potential of such chemicals in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Analytical Chemistry: Improved Derivatization Technique for Substance Detection

In the realm of analytical chemistry, the trifluoromethyl group's incorporation into analytical methods has shown significant improvements in detection and quantification techniques. A study by Kubwabo et al. (2009) in "Analytica Chimica Acta" presented an enhanced derivatization technique for the detection of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water, utilizing trifluoromethyl-based reagents for better sensitivity and specificity in gas chromatography-mass spectrometry (GC/MS) analysis. This advancement underlines the trifluoromethyl group's utility in environmental monitoring and public health safeguarding (Kubwabo et al., 2009).

Medicinal Chemistry: Development of Neurokinin-1 Receptor Antagonists

Further into medicinal chemistry, the structural feature of the trifluoromethyl group has been exploited in the design of neurokinin-1 receptor antagonists, as described by Harrison et al. (2001) in "Journal of Medicinal Chemistry." Their work on developing water-soluble, orally active antagonists for potential clinical use in treating emesis and depression illustrates the trifluoromethyl group's role in modulating pharmacokinetic properties, such as solubility and oral bioavailability. This highlights the critical contribution of trifluoromethyl groups in drug design and development (Harrison et al., 2001).

Organic Synthesis: Novel Synthesis of Trifluoromethylated Compounds

The utility of the trifluoromethyl group extends to organic synthesis, where it is employed to introduce trifluoromethyl moieties into various molecular scaffolds. Research by Sukach et al. (2015) in the "European Journal of Organic Chemistry" on synthesizing trifluoromethylated analogues of dihydroorotic acid showcases the versatility and significance of trifluoromethyl groups in creating compounds with potential biochemical applications. This work underscores the trifluoromethyl group's role in developing novel organic synthesis methodologies and creating compounds with enhanced biological activity (Sukach et al., 2015).

Zukünftige Richtungen

The future directions for research on “4-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyaniline;hydrochloride” could include elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety and hazards could inform its potential applications .

Eigenschaften

IUPAC Name |

4-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c1-9(2,10(11,12)13)15-8-5-3-7(14)4-6-8;/h3-6H,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPCUQWFBAGCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)OC1=CC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(phenylsulfonyl)propanamide](/img/structure/B2748616.png)

![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)

![N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2748629.png)

![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)